N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide is an organic compound with a complex structure that includes both nitro and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl aniline to form 2-methyl-5-nitroaniline. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
The major products formed from these reactions include various amine derivatives, halogenated compounds, and further nitrated products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)benzamide: Similar structure but lacks the prop-2-enamido group.
N-(2-methyl-5-nitrophenyl)-4-aminobenzamide: Similar structure with an amino group instead of the prop-2-enamido group.
Uniqueness
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide is unique due to the presence of both the nitro and prop-2-enamido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-17(22)19-11-13-5-7-14(8-6-13)18(23)20-16-10-15(21(24)25)9-4-12(16)2/h3-10H,1,11H2,2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOFMGSABDGEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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